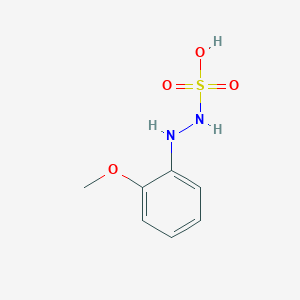

2-(2-Methoxyphenyl)hydrazinesulfonic acid

説明

Contextualization of Hydrazinesulfonic Acids within Modern Organic Synthesis

Hydrazinesulfonic acids are a unique class of organosulfur compounds that feature both a hydrazine (B178648) (-NHNH-) and a sulfonic acid (-SO₃H) functional group. This combination of a nucleophilic hydrazine moiety and a strongly acidic, electron-withdrawing sulfonic acid group imparts a distinct reactivity profile. In modern organic synthesis, these compounds can serve as versatile building blocks. The hydrazine component is well-known for its role in the formation of hydrazones and in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Fischer indole (B1671886) synthesis. wikipedia.orgalfa-chemistry.combyjus.com The sulfonic acid group, on the other hand, enhances water solubility and can act as an internal catalyst or a directing group in electrophilic aromatic substitution reactions. wikipedia.org

Arylhydrazine-N-sulfonic acids are important intermediates as they can be readily hydrolyzed to the corresponding arylhydrazines. google.com The synthesis of these compounds can be achieved through the reduction of the corresponding aryldiazosulfonates, a reaction that can be carried out using various reducing agents, including sodium bisulfite. google.com

Significance of Arylhydrazine and Sulfonic Acid Derivatives in Chemical Research

Arylhydrazines are a cornerstone of synthetic organic chemistry. Their most celebrated application is in the Fischer indole synthesis, a method that has been a mainstay for the construction of the indole nucleus for over a century. wikipedia.orgalfa-chemistry.combyjus.comnih.gov This reaction has been pivotal in the synthesis of a vast array of pharmaceuticals, including the triptan class of anti-migraine drugs. wikipedia.org Beyond indole synthesis, arylhydrazines are precursors to a wide range of heterocyclic compounds and are used in the synthesis of dyes and other specialty chemicals. The reactivity of the hydrazine unit allows for its participation in various condensation and coupling reactions.

Sulfonic acid derivatives are equally significant in chemical research and industry. The introduction of a sulfonic acid group can dramatically alter the physical properties of a molecule, most notably by increasing its aqueous solubility. wikipedia.org This property is exploited in the design of water-soluble dyes, catalysts, and pharmaceuticals. wikipedia.org Aromatic sulfonic acids are key intermediates in the production of phenols and are used in the manufacturing of sulfa drugs. wikipedia.org Furthermore, the sulfonic acid group is a strong electron-withdrawing group, which can influence the regioselectivity of further chemical transformations on an aromatic ring.

Research Objectives and Scope Pertaining to 2-(2-Methoxyphenyl)hydrazinesulfonic Acid

Currently, there is a notable scarcity of published research specifically detailing the synthesis, properties, and applications of this compound. The majority of available literature focuses on its isomer, 4-methoxyphenylhydrazine hydrochloride. lookchem.comnih.gov Therefore, the primary objective of this article is to provide a comprehensive theoretical framework for this compound, based on the established principles of organic chemistry and the known reactivity of related molecules.

The scope of this article is strictly limited to the following:

A discussion of the general properties and reactivity expected for an arylhydrazinesulfonic acid with a methoxy (B1213986) group in the ortho position.

A proposed synthetic route for this compound, based on the known synthesis of its precursor, (2-methoxyphenyl)hydrazine (B95994). chemicalbook.com

An exploration of its potential utility in organic synthesis, particularly in reactions characteristic of arylhydrazines, such as the Fischer indole synthesis.

This article aims to stimulate further experimental investigation into this specific compound by outlining its potential significance and providing a foundational understanding of its expected chemical behavior. All discussions will be grounded in the fundamental principles of advanced organic chemistry.

Detailed Research Findings

Given the limited direct research on this compound, this section will present a plausible synthetic pathway and an analysis of its expected chemical properties based on its structural components and the behavior of analogous compounds.

Proposed Synthesis of this compound

A likely synthetic route to this compound would involve a two-step process starting from the commercially available o-anisidine (B45086) (2-methoxyaniline). wikipedia.orgchemicalbook.commicrokat.grnih.gov

Step 1: Synthesis of (2-Methoxyphenyl)hydrazine

The first step is the conversion of o-anisidine to (2-methoxyphenyl)hydrazine. This is a well-established transformation that typically proceeds via a diazotization reaction followed by reduction. A common procedure involves the following:

Diazotization: o-Anisidine is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt, o-methoxybenzenediazonium chloride. chemicalbook.com

Reduction: The diazonium salt is then reduced to the desired hydrazine. This can be achieved using various reducing agents, such as sodium sulfite (B76179) or stannous chloride. google.comguidechem.com A procedure using sodium hydrogensulfite has been described where the diazonium salt solution is reacted with sodium hydrogensulfite, followed by hydrolysis to yield (2-methoxyphenyl)hydrazine. chemicalbook.com

Step 2: Sulfonation of (2-Methoxyphenyl)hydrazine

The second step would be the sulfonation of the resulting (2-methoxyphenyl)hydrazine to introduce the sulfonic acid group. Aromatic sulfonation is a classic electrophilic aromatic substitution reaction. wikipedia.org A potential method for this transformation is:

Reaction with a sulfonating agent: (2-Methoxyphenyl)hydrazine could be treated with a suitable sulfonating agent. Common reagents for this purpose include concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.org The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to achieve the desired regioselectivity and avoid side reactions.

The methoxy group in the ortho position is an ortho-, para-director. Therefore, the sulfonation of (2-methoxyphenyl)hydrazine would be expected to yield a mixture of isomers, with the sulfonic acid group being introduced at the positions activated by the methoxy and hydrazine groups. The steric hindrance from the methoxy and hydrazine groups would also play a role in determining the final product distribution.

Expected Chemical Properties and Reactivity

The chemical properties of this compound can be inferred from its functional groups:

Acidity: The sulfonic acid group is strongly acidic, making the compound highly soluble in aqueous bases and likely to exist in a zwitterionic form in neutral solutions.

Nucleophilicity: The hydrazine moiety is nucleophilic and would be expected to react with aldehydes and ketones to form hydrazones. This is the initial step in the Fischer indole synthesis. wikipedia.orgalfa-chemistry.combyjus.com

Reactivity in Fischer Indole Synthesis: The presence of the sulfonic acid group may influence the reactivity of the hydrazine in the Fischer indole synthesis. The electron-withdrawing nature of the sulfonic acid group could decrease the nucleophilicity of the hydrazine, potentially requiring harsher reaction conditions for the initial hydrazone formation and subsequent cyclization. However, the sulfonic acid group could also act as an internal acid catalyst for the cyclization step. wikipedia.orgnih.gov

Interactive Data Tables

Due to the absence of specific experimental data for this compound, the following tables provide general properties for its precursors and related compounds.

Table 1: Properties of o-Anisidine

| Property | Value |

| CAS Number | 90-04-0 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 225 °C |

| Melting Point | 3-6 °C |

| Density | 1.092 g/mL at 25 °C |

Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

Table 2: Properties of (2-Methoxyphenyl)hydrazine

| Property | Value |

| CAS Number | 18312-46-4 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Purity | ≥98% |

| Synonyms | o-Anisylhydrazine |

Data sourced from ChemScene. chemscene.com

Structure

3D Structure

特性

IUPAC Name |

(2-methoxyanilino)sulfamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-13-7-5-3-2-4-6(7)8-9-14(10,11)12/h2-5,8-9H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBUKVYSPKKBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NNS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773803-87-5 | |

| Record name | 2-(2-Methoxyphenyl)hydrazinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L28LV4YEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 2 Methoxyphenyl Hydrazinesulfonic Acid and Analogues

Strategies for Carbon-Nitrogen and Sulfur-Nitrogen Bond Formation in Hydrazinesulfonic Acid Scaffolds

The construction of the 2-(2-methoxyphenyl)hydrazinesulfonic acid framework hinges on the sequential formation of a C-N bond to establish the arylhydrazine moiety and an S-N bond to introduce the sulfonic acid group. A prominent and industrially viable strategy for creating arylhydrazine-N-sulfonic acids involves a one-pot process starting from the corresponding aromatic amine. This method encompasses the diazotization of the amine, followed by a reaction with sulfite (B76179), and subsequent reduction. google.com

The initial C-N bond formation is indirectly achieved by converting the primary aromatic amine, in this case, o-anisidine (B45086), into a diazonium salt. This classic transformation introduces a second nitrogen atom, which is a prerequisite for the hydrazine (B178648) structure. Alternative, more modern approaches to C-N bond formation for creating substituted hydrazines include palladium-catalyzed coupling reactions between aryl halides or tosylates and hydrazine derivatives. researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org These methods offer a broad substrate scope and good functional group compatibility, representing a versatile alternative for synthesizing various arylhydrazines. researchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org

The crucial S-N bond is typically formed through the reaction of the aryldiazonium intermediate with a sulfite, such as sodium bisulfite. This reaction yields an aryldiazosulfonate. The subsequent reduction of this intermediate is the key step that forms the stable S-N single bond of the hydrazinesulfonic acid. Historically, reducing agents like zinc dust in the presence of acid or tin with hydrochloric acid have been employed for this transformation. google.com However, catalytic hydrogenation has emerged as a more efficient and environmentally benign alternative, avoiding the production of large quantities of sulfate (B86663) waste. google.com

Table 1: Comparison of Reducing Agents for Aryldiazosulfonates

| Reducing Agent | Process Type | Key Considerations | Reference |

|---|---|---|---|

| Zinc Dust/Acid | Chemical | Traditional method, can generate metal waste. | google.com |

| Tin/Hydrochloric Acid | Chemical | Effective but involves heavy metals. | google.com |

| Sodium Bisulfite | Chemical | Commonly used, but produces sulfate byproducts. | google.com |

| Catalytic Hydrogenation (e.g., Pt on carbon) | Catalytic | Cleaner process with high yields, avoids sulfate waste. | google.com |

| Electrochemical Reduction | Electrochemical | Can be used, often with a mercury cathode. | google.com |

Exploration of Precursor Reactivity and Selectivity in the Synthesis of this compound

The primary precursor for the synthesis of this compound is o-anisidine (2-methoxyaniline). The synthetic pathway commences with the diazotization of o-anisidine. This reaction, typically carried out in an acidic aqueous medium at low temperatures with a nitrite (B80452) source (e.g., sodium nitrite), converts the primary amino group into a highly reactive diazonium salt. The methoxy (B1213986) group at the ortho position can influence the reactivity and stability of this diazonium intermediate.

The final and critical transformation is the selective reduction of the N=N double bond in the aryldiazosulfonate to an N-N single bond, yielding the desired this compound. Catalytic hydrogenation is a preferred method for this step due to its high selectivity and cleaner reaction profile. google.com The choice of catalyst, such as platinum on carbon, is vital to ensure that the N=N bond is reduced without cleaving the newly formed S-N bond or the aryl C-N bond. google.com Competing side reactions, such as the reduction of the aromatic ring or cleavage of the hydrazine to form the parent amine, must be minimized. google.com

Optimization of Reaction Conditions and Isolation Procedures for Hydrazinesulfonic Acid Derivatives

Optimization of the synthetic process is crucial for achieving high yields and purity of this compound. For the initial diazotization of o-anisidine, strict temperature control (typically 0-5 °C) is essential to prevent the decomposition of the unstable diazonium salt. The stoichiometry of the acid and nitrite source must also be carefully controlled.

In the subsequent formation of the aryldiazosulfonate, the concentration of the reactants is selected to be as high as possible to ensure a good space-time yield, while also considering the stability of the precursor and the solubility of both the intermediate and the final product. google.com The pH of the reaction medium can also influence the outcome.

For the catalytic hydrogenation step, key parameters to optimize include the choice of catalyst, hydrogen pressure, reaction temperature, and solvent. For instance, a process using a platinum on carbon catalyst might be conducted at a hydrogen pressure of around 60 bar and temperatures between 20°C and 60°C. google.com The reaction is typically monitored until hydrogen uptake ceases, indicating completion.

The isolation procedure for the final product often involves the removal of the solid catalyst by filtration. google.com The arylhydrazine-N-sulfonic acid, which is often in a salt form, may be soluble in the reaction medium at elevated temperatures (e.g., 80-90°C), facilitating the filtration process. google.com The product can then be isolated from the filtrate, for example, by cooling to induce crystallization, followed by collection via filtration and drying. The process can be adapted for both batch and continuous operation. google.com

Table 2: Representative Reaction Parameters for the Synthesis of Arylhydrazine-N-sulfonic Acids

| Step | Parameter | Typical Conditions | Reference |

|---|---|---|---|

| Diazotization | Temperature | 0-5 °C | General Knowledge |

| Reagents | Arylamine, HCl/H₂SO₄, NaNO₂ | General Knowledge | |

| Aryldiazosulfonate Formation | Reagent | Sulfite (e.g., Na₂SO₃, NaHSO₃) | google.com |

| Concentration | As high as possible while maintaining solubility and stability | google.com | |

| Catalytic Hydrogenation | Catalyst | Platinum on carbon (e.g., 5%) | google.com |

| Hydrogen Pressure | ~60 bar | google.com | |

| Temperature | 20-60 °C | google.com | |

| Isolation | Catalyst Removal | Hot filtration | google.com |

| Product Isolation | Crystallization from filtrate upon cooling | google.com |

Advanced Spectroscopic and Spectrometric Characterization of 2 2 Methoxyphenyl Hydrazinesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-(2-Methoxyphenyl)hydrazinesulfonic acid, a combination of ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments would provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic, methoxy (B1213986), and hydrazine (B178648) protons. The four aromatic protons on the disubstituted benzene (B151609) ring would present a complex multiplet pattern in the typical aromatic region (~6.8–7.5 ppm) due to spin-spin coupling. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically downfield around 3.8–4.0 ppm. The chemical shifts of the N-H protons of the hydrazine and sulfonic acid groups can be broad and variable, depending on the solvent, concentration, and temperature, but would likely appear in the downfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. It is expected to show seven distinct signals for the carbon atoms: one for the methoxy group (around 55–60 ppm), six for the aromatic ring (in the 110–160 ppm range), with the carbon attached to the methoxy group and the carbon attached to the hydrazine group being the most deshielded.

Predicted ¹H and ¹³C NMR Data: The following table outlines the predicted chemical shifts for this compound, based on analogous compounds and standard chemical shift ranges.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.9 (s, 3H) | 56.0 |

| Aromatic C-H | 6.8 - 7.5 (m, 4H) | 110 - 125 |

| Aromatic C-O | N/A | 155 - 160 |

| Aromatic C-N | N/A | 140 - 145 |

| -NH-NH-SO₃H | Broad, variable | N/A |

| (s = singlet, m = multiplet) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of a molecule, which in turn confirms its elemental composition. For this compound (C₇H₁₀N₂O₄S), the expected exact mass can be calculated.

Molecular Formula Confirmation: Using an ionization technique like Electrospray Ionization (ESI), HRMS would provide a measured mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places). This experimental value would be compared against the theoretical exact mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ to confirm the molecular formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. Key fragment ions would likely arise from the cleavage of the N-N bond, the S-N bond, and the loss of the SO₃ group. This fragmentation data provides valuable structural information that corroborates the proposed connectivity.

Predicted HRMS Data for C₇H₁₀N₂O₄S:

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O₄S |

| Theoretical Exact Mass | 218.0361 u |

| [M+H]⁺ Ion (Positive Mode) | 219.0439 u |

| [M-H]⁻ Ion (Negative Mode) | 217.0283 u |

| Key Fragment (Loss of SO₃) | [M-SO₃-H]⁻ at m/z 137.0715 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional moieties.

The presence of the sulfonic acid group would be indicated by strong S=O stretching bands. The N-H stretching vibrations of the hydrazine group and the O-H stretch of the sulfonic acid would appear as broad bands in the higher wavenumber region. Aromatic C-H and C=C stretching, as well as the C-O stretch of the methoxy group, would also be clearly identifiable.

Key Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Sulfonic Acid) | Stretching | 3200 - 2500 (broad) |

| N-H (Hydrazine) | Stretching | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | 1250 - 1150 and 1080 - 1010 |

| C-O (Methoxy) | Stretching | 1275 - 1200 |

| Aromatic C=C | Stretching | 1600 - 1450 |

X-ray Crystallography for Precise Solid-State Structural Determination and Conformation Analysis

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive structural information. X-ray crystallography would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. This analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation, including the orientation of the methoxyphenyl group relative to the hydrazinesulfonic acid moiety and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the target compound from impurities and starting materials, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Given the polarity of the sulfonic acid group, reverse-phase HPLC would be the most suitable method for purity analysis. A C18 column with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727) containing an acidic modifier (e.g., formic or phosphoric acid), would likely provide good separation. sielc.com A UV detector would be effective for detection, as the aromatic ring is a strong chromophore. The purity would be determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Direct analysis of the highly polar and thermally labile this compound by GC is generally not feasible. The compound would likely decompose at the high temperatures required for volatilization. researchgate.net However, GC could be employed after a derivatization step to convert the polar -SO₃H and -NHNH- groups into more volatile and thermally stable moieties, allowing for the analysis of impurities or reaction byproducts. researchgate.net

Reaction Pathways and Mechanistic Insights of 2 2 Methoxyphenyl Hydrazinesulfonic Acid

Electrophilic and Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNHSO₃H) in 2-(2-methoxyphenyl)hydrazinesulfonic acid possesses a dualistic chemical nature, capable of acting as both a nucleophile and, under certain conditions, participating in reactions where the arylhydrazine moiety acts as an electrophilic partner.

Nucleophilic Character: The nitrogen atoms of the hydrazine group have lone pairs of electrons, rendering them nucleophilic. This is a characteristic feature of hydrazines, which are derivatives of ammonia. The nucleophilicity of the hydrazine moiety in arylhydrazines is well-established and leads to a variety of important chemical transformations.

One of the most common reactions showcasing the nucleophilic character of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. nih.govwikipedia.org This reaction is a cornerstone of hydrazine chemistry and proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration. In the context of this compound, the reaction with a generic aldehyde or ketone would proceed as illustrated below, forming the corresponding arylhydrazone. This initial hydrazone formation is a critical step in widely used reactions such as the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. nih.govwikipedia.orgnumberanalytics.comnumberanalytics.com

The Wolff-Kishner reduction, for instance, involves the formation of a hydrazone, which is then treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. nih.govresearchgate.net While the strongly acidic sulfonic acid group in the target molecule would be incompatible with the basic conditions of the classical Wolff-Kishner reduction, the initial nucleophilic attack of the hydrazine on a carbonyl is a fundamental aspect of its reactivity.

Another significant reaction driven by the nucleophilicity of the hydrazine moiety is the Fischer indole synthesis, a classic acid-catalyzed reaction that converts arylhydrazines and carbonyl compounds into indoles. numberanalytics.comnumberanalytics.comnih.govwustl.edu The reaction mechanism involves the formation of an arylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement under acidic conditions to form the indole ring. The presence of the sulfonic acid group in this compound would likely influence the conditions required for this reaction.

Furthermore, the hydrazine moiety can react with various electrophiles. For instance, acylation of arylhydrazines with anhydrides can occur under mild conditions, leading to the formation of acid phenylhydrazides. wustl.edu Similarly, alkylation of hydrazine derivatives is a known transformation, although it can sometimes lead to mixtures of products due to the presence of two nitrogen atoms. organic-chemistry.orgd-nb.info

Electrophilic Character: While primarily nucleophilic, arylhydrazines can also serve as electrophilic partners in certain modern cross-coupling reactions. nih.gov These reactions often proceed via the formation of aryl radicals or through transition metal-catalyzed pathways where the C-N bond of the hydrazine is cleaved. nih.govacs.org For example, arylhydrazines have been used in palladium-catalyzed Heck-type cross-coupling reactions with olefins and in direct C-H arylation of arenes. nih.gov The generation of aryl radicals from arylhydrazines, for instance, using iodine as a catalyst in the air, has been reported for the arylation of various substrates. acs.orgacs.org This demonstrates the versatility of the arylhydrazine functionality, allowing it to act as a source of aryl groups in synthetic transformations.

Table 1: Reactivity of the Hydrazine Moiety

| Reaction Type | Reagent/Conditions | Product Type | Mechanistic Insight |

| Nucleophilic Reactions | |||

| Hydrazone Formation | Aldehydes or Ketones | Hydrazones | Nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration. nih.govwikipedia.org |

| Fischer Indole Synthesis | Carbonyl compound, Acid catalyst | Indoles | Formation of a hydrazone intermediate followed by an acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. numberanalytics.comnumberanalytics.comnih.govwustl.edu |

| Acylation | Acid anhydrides | Acylhydrazides | Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the anhydride. wustl.edu |

| Alkylation | Alkyl halides | Alkylhydrazines | Nucleophilic substitution on the alkyl halide by the hydrazine nitrogen. organic-chemistry.orgd-nb.info |

| Electrophilic Reactions | |||

| C-H Arylation | Arenes, Oxidant (e.g., Mn(OAc)₃) | Biaryls | Formation of an aryl radical from the arylhydrazine, which then adds to the arene. nih.gov |

| Heck-type Coupling | Alkenes, Palladium catalyst | Arylated Alkenes | Oxidative addition of the C-N bond to the palladium catalyst, followed by insertion of the alkene and reductive elimination. nih.gov |

| Arylation with Iodine | Iodine | Aryl Iodides | Oxidation of the arylhydrazine to an arenediazonium salt, which then forms an aryl radical. acs.org |

Influence of the Sulfonic Acid Group on Acid-Catalyzed and Other Transformations

The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group that significantly influences the reactivity of both the aromatic ring and the adjacent hydrazine moiety in this compound.

The -SO₃H group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution due to its strong negative inductive (-I) and resonance (-R) effects. acs.orgorganic-chemistry.org This deactivation makes reactions like nitration or halogenation of the aromatic ring more difficult to achieve compared to unsubstituted benzene. Furthermore, the sulfonic acid group is a meta-director for incoming electrophiles. organic-chemistry.orgwikipedia.org

The high acidity of the sulfonic acid group is another key feature. Sulfonic acids are strong acids, with pKa values that can be lower than that of hydrochloric acid, making them much stronger than carboxylic acids. wikipedia.org This inherent acidity means that the sulfonic acid group can act as an internal acid catalyst for reactions involving the hydrazine moiety. For example, in the Fischer indole synthesis, which typically requires an external acid catalyst, the sulfonic acid group of the substrate itself could potentially catalyze the reaction. numberanalytics.comnumberanalytics.comnih.govwustl.edu

The sulfonation of aromatic compounds is a reversible reaction. wikipedia.org This property is sometimes exploited in organic synthesis, where the sulfonic acid group is used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. organic-chemistry.org The sulfonic acid group can be removed by heating with dilute acid. nih.gov

The sulfonic acid group can also participate in reactions itself. For instance, arylsulfonic acids can be converted into sulfonyl chlorides by reacting with reagents like thionyl chloride or phosphorus pentachloride. nih.govlookchem.comgoogle.com These sulfonyl chlorides are versatile intermediates that can be further reacted with amines to form sulfonamides or with alcohols to form sulfonate esters. nih.govresearchgate.netorganic-chemistry.org

Table 2: Influence and Reactions of the Sulfonic Acid Group

| Property/Reaction | Description | Impact on this compound |

| Electronic Effect | Strong electron-withdrawing group (-I, -R effect). | Deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to the -SO₃H group. acs.orgorganic-chemistry.org |

| Acidity | High acidity (pKa typically < 0). wikipedia.org | Can act as an internal catalyst for acid-catalyzed reactions of the hydrazine moiety, such as the Fischer indole synthesis. |

| Reversibility of Sulfonation | The sulfonation reaction is reversible under heating with dilute acid. wikipedia.org | The sulfonic acid group could potentially be removed under specific conditions, leading to 2-methoxyphenylhydrazine. |

| Conversion to Sulfonyl Chloride | Reaction with reagents like thionyl chloride or phosphorus pentachloride. nih.govlookchem.comgoogle.com | Allows for the synthesis of 2-(2-methoxyphenyl)hydrazine-1-sulfonyl chloride, a precursor to other derivatives. |

| Formation of Sulfonamides | Reaction of the corresponding sulfonyl chloride with an amine. nih.govresearchgate.netorganic-chemistry.org | Provides a pathway to a variety of sulfonamide derivatives of the parent compound. |

| Formation of Sulfonate Esters | Reaction of the corresponding sulfonyl chloride with an alcohol. researchgate.net | Enables the synthesis of sulfonate ester derivatives. |

Investigation of Aromatic Ring Substituent Effects on Chemical Reactivity Profiles

The chemical reactivity of the aromatic ring in this compound is dictated by the combined electronic and steric effects of the ortho-methoxy group and the hydrazinesulfonic acid group. These two substituents have opposing electronic effects, leading to a complex reactivity profile.

The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group. princeton.eduyoutube.com It donates electron density to the aromatic ring through its positive resonance effect (+R effect), which outweighs its negative inductive effect (-I effect). This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The ortho and para positions relative to the methoxy group are particularly electron-rich.

In contrast, the hydrazinesulfonic acid group is expected to be a deactivating, meta-directing group, primarily due to the strong electron-withdrawing nature of the sulfonic acid moiety. acs.orgorganic-chemistry.org

In a disubstituted benzene ring with both an activating and a deactivating group, the position of an incoming electrophile is generally determined by the activating group. libretexts.orgaskiitians.comchemistrysteps.com Therefore, in electrophilic aromatic substitution reactions of this compound, the methoxy group would be the dominant directing group.

The methoxy group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The hydrazinesulfonic acid group at position 1 would direct incoming electrophiles to its meta positions (positions 3 and 5). Thus, both substituents direct incoming electrophiles to the same positions (3 and 5), a scenario known as reinforcement of directing effects.

However, steric hindrance will also play a crucial role. The position between the two existing substituents (position 3) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at position 5, which is para to the activating methoxy group and meta to the deactivating hydrazinesulfonic acid group.

Nucleophilic aromatic substitution on this molecule is unlikely unless a good leaving group is present on the ring and the ring is further activated by other strong electron-withdrawing groups. The presence of the electron-donating methoxy group would disfavor nucleophilic aromatic substitution.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Aromatic Ring | Influence of Methoxy Group (-OCH₃) | Influence of Hydrazinesulfonic Acid Group | Combined Effect | Predicted Outcome |

| 3 | Ortho (activating) | Meta (deactivating) | Reinforcing, but sterically hindered | Minor product |

| 4 | Meta (neutral) | Ortho (deactivating) | Opposing | Unlikely |

| 5 | Para (activating) | Meta (deactivating) | Reinforcing | Major product |

| 6 | Ortho (activating) | Ortho (deactivating) | Opposing and sterically hindered | Very unlikely |

Derivatization Reactions Involving the Hydrazinesulfonic Acid Functional Group

The hydrazinesulfonic acid functional group offers multiple sites for derivatization, allowing for the synthesis of a wide range of new compounds. These reactions can target the sulfonic acid moiety, the hydrazine moiety, or both.

Reactions of the Sulfonic Acid Group:

As previously mentioned, the sulfonic acid group can be converted into a sulfonyl chloride. This is a key transformation as sulfonyl chlorides are highly reactive intermediates. The resulting 2-(2-methoxyphenyl)hydrazine-1-sulfonyl chloride could then be used to synthesize a variety of sulfonamide and sulfonate ester derivatives.

Synthesis of Sulfonamides: Reaction of the sulfonyl chloride with primary or secondary amines would yield the corresponding sulfonamides. nih.govresearchgate.netorganic-chemistry.org This reaction is a robust and widely used method for the formation of the sulfonamide linkage, which is a common functional group in medicinal chemistry.

Synthesis of Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols would produce sulfonate esters. researchgate.net These esters are also valuable compounds in organic synthesis.

Reactions of the Hydrazine Group:

The nitrogen atoms of the hydrazine moiety can also be derivatized through various reactions.

Acylation: The hydrazine group can be acylated using acid chlorides or anhydrides to form N-acylhydrazines. wustl.edu Depending on the reaction conditions, mono- or di-acylation may occur.

Alkylation: Alkylation of the hydrazine moiety with alkyl halides can lead to N-alkylated derivatives. organic-chemistry.orgd-nb.info The regioselectivity of this reaction (i.e., which nitrogen atom is alkylated) can sometimes be controlled by the choice of reagents and reaction conditions.

Formation of Heterocycles: The hydrazine group is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, and reaction with α,β-unsaturated ketones can yield pyrazolines.

Combined Reactivity:

It is also conceivable that both the sulfonic acid and hydrazine moieties could be involved in a single transformation. For instance, intramolecular reactions could be designed to form heterocyclic systems incorporating the sulfur atom.

Table 4: Potential Derivatization Reactions

| Functional Group Targeted | Reaction Type | Reagents | Potential Product |

| Sulfonic Acid | Conversion to Sulfonyl Chloride | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 2-(2-Methoxyphenyl)hydrazine-1-sulfonyl chloride |

| Sulfonamide Formation | Amine (R₂NH) and the corresponding sulfonyl chloride | N-substituted 2-(2-methoxyphenyl)hydrazinesulfonamide | |

| Sulfonate Ester Formation | Alcohol (ROH) and the corresponding sulfonyl chloride | Alkyl 2-(2-methoxyphenyl)hydrazinesulfonate | |

| Hydrazine | Acylation | Acid chloride (RCOCl) or Anhydride ((RCO)₂O) | N'-acyl-2-(2-methoxyphenyl)hydrazinesulfonic acid |

| Alkylation | Alkyl halide (RX) | N'-alkyl-2-(2-methoxyphenyl)hydrazinesulfonic acid | |

| Pyrazole Formation | 1,3-Dicarbonyl compound | Pyrazole derivative | |

| Pyrazoline Formation | α,β-Unsaturated ketone | Pyrazoline derivative |

Computational and Theoretical Investigations on 2 2 Methoxyphenyl Hydrazinesulfonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 2-(2-Methoxyphenyl)hydrazinesulfonic acid, DFT calculations, often using functionals like B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a theoretical investigation. openaccesspub.orgajchem-a.com

Geometry Optimization: The primary goal is to find the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a molecule with several rotatable bonds, such as the C-O, C-N, N-N, and C-S bonds in this compound, multiple local minima may exist.

Quantum Chemical Descriptors and Molecular Orbital Analysis (HOMO/LUMO Energies, Electrostatic Potentials, Atomic Charges, Dipole Moments)

From the DFT calculations, a suite of quantum chemical descriptors can be derived to quantify the reactivity and electronic properties of this compound.

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. dergipark.org.tr

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is likely to be located on the electron-rich methoxyphenyl ring or the hydrazine (B178648) moiety.

LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the electron-withdrawing sulfonic acid group or the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. ajchem-a.comdergipark.org.tr For this compound, negative potential (electron-rich) areas are expected around the oxygen atoms of the sulfonic acid and methoxy (B1213986) groups, as well as the nitrogen atoms, indicating sites for electrophilic attack. Positive potential (electron-poor) regions would likely be found around the acidic proton of the sulfonic acid group and the hydrogen atoms of the hydrazine group.

Hypothetical Quantum Chemical Descriptor Data for this compound

Disclaimer: The following table contains illustrative data that would be the target of a DFT calculation. These are not experimentally verified results.

| Descriptor | Hypothetical Value | Significance |

| Total Energy | -1050.5 Hartree | A measure of the molecule's overall stability at its optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron state; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high kinetic stability. |

| Dipole Moment | 4.8 Debye | Indicates a significant overall molecular polarity. |

Elucidation of Intramolecular and Intermolecular Interactions and Their Energetics

The structure and behavior of this compound are heavily influenced by non-covalent interactions.

Intramolecular Interactions: Within a single molecule, hydrogen bonding could occur between the hydrogen atoms of the hydrazine group and the oxygen atoms of the nearby sulfonic acid or methoxy groups. These interactions can significantly influence the preferred conformation, locking the molecule into a specific shape. Quantum theory of atoms in molecules (QTAIM) or non-covalent interaction (NCI) plots are computational tools used to visualize and quantify such weak interactions.

Intermolecular Interactions: In a condensed phase (solid or liquid), molecules will interact with each other. The primary interactions would be strong hydrogen bonds involving the sulfonic acid group (acting as a donor) and the hydrazine nitrogens or ether oxygen (acting as acceptors). These hydrogen bonds would govern the crystal packing structure and physical properties like melting point and solubility. Computational modeling can predict these packing arrangements and calculate the lattice energy.

Computational Modeling of Proposed Reaction Mechanisms and Transition States

Computational chemistry is invaluable for exploring potential reaction pathways. For this compound, one could model reactions such as:

Protonation/Deprotonation: Calculating the pKa value of the sulfonic acid and hydrazine groups to understand their acidic/basic character.

Oxidation: The hydrazine moiety is susceptible to oxidation. DFT can be used to model the reaction mechanism, identify intermediates, and calculate the activation energies for different oxidation pathways.

Fischer Indole (B1671886) Synthesis: Phenylhydrazines are key precursors in the Fischer indole synthesis. wikipedia.org Theoretical modeling could elucidate the mechanism of cyclization if this molecule were used as a starting material, involving locating the transition state structures for the key bond-forming steps.

To model these reactions, computational chemists locate the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Bond Dissociation Enthalpies (BDEs) and Stability Analyses

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs provides a direct measure of bond strength and is crucial for understanding thermal stability and predicting degradation pathways.

For this compound, key BDEs to investigate would include:

N-H bonds in the hydrazine group.

N-N bond in the hydrazine group.

C-S bond connecting the sulfonic acid to the ring.

S-O bonds within the sulfonic acid group.

C-N bond connecting the hydrazine to the ring.

Lower BDE values indicate weaker bonds that are more susceptible to breaking under thermal stress or in chemical reactions. For instance, the N-N bond in hydrazine derivatives is often relatively weak, making it a potential site for initial decomposition. This analysis helps to create a comprehensive picture of the molecule's chemical stability.

Future Perspectives and Research Directions for 2 2 Methoxyphenyl Hydrazinesulfonic Acid

Exploration of Novel Asymmetric Synthetic Pathways for Chiral Analogues

The development of synthetic methodologies that allow for the precise control of stereochemistry is a paramount goal in modern organic chemistry. Chiral molecules can exhibit significantly different biological activities, and the ability to selectively synthesize one enantiomer over another is crucial for the development of new therapeutics and functional materials. For analogues of 2-(2-Methoxyphenyl)hydrazinesulfonic acid, the introduction of a stereocenter could unlock new functionalities.

Future research could focus on the development of asymmetric routes to chiral derivatives. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in a key bond-forming step. For instance, the asymmetric reduction of a precursor ketone or the enantioselective addition of a nucleophile to an imine derived from a related hydrazine (B178648) could be explored. The synthesis of chiral sulfinate esters, which can be transformed into a variety of chiral sulfur compounds, represents another promising avenue. nih.gov

Strategies for the synthesis of chiral compounds can be broadly categorized, and their potential application to analogues of this compound is an area ripe for investigation.

| Asymmetric Synthesis Strategy | Potential Application to this compound Analogues | Key Considerations |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce a stereocenter. | Availability of suitable chiral precursors. |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to a precursor to direct a stereoselective transformation. | Efficiency of auxiliary attachment and removal. |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | Catalyst efficiency, selectivity, and cost. |

| Enzymatic Resolution | Separation of a racemic mixture using enzymes that selectively react with one enantiomer. | Enzyme availability, selectivity, and reaction conditions. |

Advanced Studies on Structure-Reactivity Relationships and Design of Functionalized Derivatives

A thorough understanding of the relationship between a molecule's structure and its chemical reactivity is fundamental to designing new compounds with desired properties. For this compound, systematic studies on how modifications to its structure affect its electronic properties, stability, and reactivity are warranted.

Computational modeling, including Density Functional Theory (DFT) calculations, could be employed to predict the effects of substituent changes on the molecule's geometry, charge distribution, and frontier molecular orbitals. These theoretical insights can then guide the synthesis of a library of functionalized derivatives. For example, introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring could modulate the nucleophilicity of the hydrazine moiety and the acidity of the sulfonic acid group.

The following table outlines potential functionalization strategies and their predicted impact on the compound's properties, providing a roadmap for future synthetic efforts.

| Functionalization Site | Proposed Modification | Predicted Effect on Properties | Potential Research Focus |

| Phenyl Ring | Introduction of nitro or cyano groups | Increased acidity of the sulfonic acid; altered electronic properties. | Investigation of catalytic activity in acid-catalyzed reactions. |

| Phenyl Ring | Addition of alkyl or alkoxy groups | Enhanced solubility in organic solvents; modified steric hindrance. | Exploration of applications in materials science. |

| Hydrazine Moiety | Alkylation or acylation | Altered nucleophilicity and potential for coordination chemistry. | Synthesis of novel ligands for metal complexes. |

| Sulfonic Acid Group | Conversion to sulfonyl chlorides or sulfonamides | Creation of reactive intermediates for further derivatization. | Development of new covalent inhibitors or probes. |

Investigation into Broader Applicability within Diverse Chemical Systems and Emerging Technologies

While the current applications of this compound are not well-defined, its constituent functional groups suggest a wide range of potential uses. Hydrazine derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, often used in the construction of heterocyclic rings like pyrazoles and indoles. researchgate.netwikipedia.org The sulfonic acid group imparts water solubility and can act as a catalyst or a directing group in organic reactions.

Future research should aim to explore the utility of this compound in various domains. In materials science, the sulfonic acid group could enable its use as a dopant in conducting polymers or as a component of proton exchange membranes for fuel cells. Its ability to chelate metal ions could also be investigated for applications in catalysis or sensor technology.

The potential for this compound to serve as a scaffold for the development of biologically active molecules is also a significant area for future study. By analogy with other substituted phenylhydrazines, it could be a precursor to compounds with a range of therapeutic effects.

Development of Environmentally Benign Synthesis and Application Methods

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the development of sustainable synthetic routes and applications that minimize environmental impact.

This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or organocatalytic methods to reduce reliance on heavy metals. rsc.org Microwave-assisted synthesis is another green technique that can often reduce reaction times and energy consumption. minarjournal.com Furthermore, exploring the use of renewable starting materials and designing processes with high atom economy will be crucial.

The development of environmentally friendly methods for the synthesis of sulfonic acids and hydrazine derivatives is an active area of research. researchgate.netmdpi.comorganic-chemistry.org Applying these emerging green methodologies to the production of this compound would be a valuable contribution to sustainable chemistry.

| Green Chemistry Principle | Application to this compound | Potential Benefits |

| Waste Prevention | Designing synthetic routes with high atom economy. | Reduced generation of byproducts. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents in synthesis and application. | Minimized environmental and health impacts. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature. | Reduced energy consumption and carbon footprint. |

| Use of Renewable Feedstocks | Investigating synthetic pathways from bio-based starting materials. | Decreased reliance on fossil fuels. |

| Catalysis | Developing highly efficient and recyclable catalysts for its synthesis. | Reduced waste and improved process efficiency. |

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 2-(2-Methoxyphenyl)hydrazinesulfonic acid in reaction mixtures?

- Methodological Answer : A high-performance liquid chromatography (HPLC) method with external standard calibration is recommended. Key parameters include:

- Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow Rate : 1.0 mL/min.

- Detection : UV at 254 nm.

Validation studies show linearity (R² > 0.999) in the range of 0.1–50 μg/mL, precision (RSD < 2%), and accuracy (recovery 98–102%) .

Q. What storage conditions ensure chemical stability of this compound?

- Methodological Answer : Store in a tightly sealed container at 2–8°C, protected from heat, moisture, and light. Incompatible materials include strong acids/alkalis, oxidizing agents (e.g., H₂O₂), and reducing agents. Stability under these conditions is confirmed for ≥12 months .

Q. How can researchers safely handle this compound given limited toxicological data?

- Methodological Answer : Assume acute toxicity potential due to structural similarity to hydrazine derivatives. Use fume hoods, nitrile gloves, and lab coats. Monitor air quality with hydrazine-specific sensors. In case of exposure, follow protocols for hydrazine derivatives (e.g., immediate rinsing, medical consultation) .

Advanced Research Questions

Q. How to resolve contradictions in reported pH-dependent stability data?

- Methodological Answer :

Controlled pH Studies : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C/37°C.

Kinetic Monitoring : Use HPLC to track degradation products (e.g., sulfonic acid cleavage or hydrazine oxidation) over time.

Mechanistic Analysis : Employ LC-MS to identify intermediates (e.g., diazonium ions or aryl sulfonates).

Reference discrepancies in decomposition product data to design targeted assays.

Q. What experimental strategies optimize coupling reactions involving the hydrazine moiety?

- Methodological Answer :

- Coupling Partners : Test aldehydes/ketones for hydrazone formation under mild acidic conditions (pH 4–5).

- Catalysis : Screen transition metals (e.g., Cu(I) for click chemistry) or enzymes (e.g., horseradish peroxidase).

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress.

Structural analogs in hydrazine-sulfonic acid systems (e.g., ) suggest reactivity with carbonyl groups .

Q. How to design studies probing interactions with biomolecules (e.g., proteins or DNA)?

- Methodological Answer :

- Spectroscopic Titration : Use fluorescence quenching or circular dichroism to assess binding to serum albumin/DNA.

- Computational Modeling : Perform molecular docking (AutoDock/Vina) to predict binding sites.

- Adduct Characterization : Employ high-resolution MS/MS to identify covalent adducts (e.g., Schiff base formation).

Similar hydrazinyl derivatives show affinity for biomolecular targets .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal decomposition pathways?

- Critical Steps :

Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air (10°C/min).

GC-MS of Off-Gases : Identify volatile decomposition products (e.g., SO₂, NH₃).

Cross-Validation : Compare results with computational thermolysis simulations (e.g., Gaussian DFT).

Discrepancies may arise from impurities or varying experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。